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Compound of Interest

Compound Name: RMS5

Cat. No.: B11936823 Get Quote

This technical support center provides troubleshooting guides, frequently asked questions

(FAQs), and detailed protocols to assist researchers, scientists, and drug development

professionals in optimizing microscopy techniques for viewing rms5 mutants, primarily in pea

(Pisum sativum).

Frequently Asked Questions (FAQs)
Q1: What is the primary phenotype of rms5 mutants?

A1: The rms5 (ramosus) mutant in pea (Pisum sativum) exhibits an increased shoot branching

phenotype.[1][2][3] This is due to a deficiency in the biosynthesis of strigolactones (SLs), a

class of plant hormones that inhibit bud outgrowth.[4][5]

Q2: What is the function of the RMS5 gene?

A2: The RMS5 gene, along with RMS1, is crucial for the synthesis of strigolactones. RMS5
encodes a carotenoid cleavage dioxygenase 7 (CCD7) that acts in the strigolactone

biosynthesis pathway. A mutation in RMS5 disrupts this pathway, leading to reduced

strigolactone levels and consequently, increased branching.

Q3: In which organisms are rms5 mutants and their orthologs studied?
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A3: rms5 mutants are most extensively studied in pea (Pisum sativum). Orthologous genes are

studied in other plant species, including Arabidopsis thaliana (MAX3), petunia (decreased

apical dominance 3 or DAD3), and rice (high-tillering dwarf 17 or HTD1).

Q4: What is the role of rms5 in the strigolactone signaling pathway?

A4: RMS5 is a key enzyme in the strigolactone biosynthesis pathway. It acts upstream of the

strigolactone signal itself. The pathway involves the synthesis of strigolactones in the roots and

shoots, which then act as a mobile signal to inhibit bud outgrowth. The signal is perceived by

the F-box protein RMS4 (MAX2 in Arabidopsis) and the α/β-hydrolase RMS3 (D14 in rice) in

the axillary buds. The gene RMS2 is involved in a feedback loop that regulates strigolactone

biosynthesis.

Troubleshooting Guides
Imaging Quality
Q: I am experiencing high background autofluorescence in my pea root samples. What can I do

to reduce it?

A: Autofluorescence is a common issue in plant tissues, especially in the vascular cylinder.

Here are several strategies to mitigate it:

Wavelength Selection: Avoid using blue fluorescent dyes, as cellular autofluorescence is

often highest in the blue wavelengths. Opt for green or red-shifted fluorophores.

Fixation: Over-fixation can increase autofluorescence. Ensure you are using the minimum

fixation time required for your sample size and tissue type. Consider using a non-crosslinking

fixative that does not contain aldehydes.

Clearing Method: Certain clearing methods are more effective at quenching

autofluorescence than others. Experiment with different clearing agents (see Table 1).

Spectral Unmixing: If your confocal microscope has this capability, you can use spectral

unmixing to computationally separate the specific fluorescent signal from the broad

autofluorescence signal.
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Washing: Thoroughly wash your samples with a buffer like PBS after staining to remove any

unbound dye that might contribute to background fluorescence.

Quenching Agents: Commercial quenching agents like TrueBlack® can be effective in

reducing autofluorescence from sources like lipofuscin. For heme-induced autofluorescence,

a pre-incubation in 5% H₂O₂ in methanol/DMSO may be helpful.

Q: My fluorescent signal is weak or photobleaching quickly. How can I improve it?

A: Weak signal and photobleaching can compromise image quality and the duration of live-cell

imaging. Consider the following:

Use Antifade Mounting Media: Always use a mounting medium containing an antifade

reagent, such as EverBrite™, to protect your sample from photobleaching during imaging.

Optimize Laser Power and Exposure Time: Use the lowest laser power and shortest

exposure time that still provides a detectable signal. This is especially critical for live-cell

imaging to minimize phototoxicity.

Choose Photostable Dyes: Some fluorescent dyes are inherently more photostable than

others. Rhodamine-based dyes, for example, are known for their high photostability.

Use Sensitive Detectors: If available, use high-sensitivity detectors on your microscope, such

as GaAsP detectors, which can detect weaker signals with lower excitation power.

Signal Amplification: For fixed samples, consider using techniques like indirect

immunofluorescence (primary and secondary antibodies) or tyramide signal amplification to

enhance the signal from your target.

Sample Preparation
Q: My pea roots are thick and difficult to clear. Which clearing method should I use?

A: Pea roots can be dense, making them challenging to clear effectively. The choice of clearing

method depends on your specific application (e.g., preserving fluorescent proteins, deep

imaging).
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For General Anatomy: Methods using a high concentration of chloral hydrate or lactic acid

can be effective for clearing pea roots for anatomical studies.

For Fluorescent Proteins: For samples with fluorescent reporters, it's crucial to use a clearing

method that preserves the fluorescence. ClearSee and TOMEI-II are two such methods that

have been successfully used in various plant tissues. A comparison of different clearing

methods is provided in Table 1.

Thick Sections: For very thick roots, consider making vibratome sections (30-40 µm) before

clearing and staining. This can improve reagent penetration and imaging quality.

Q: I am having trouble mounting my pea roots for imaging without damaging them. What is the

best practice?

A: Proper mounting is essential for obtaining high-quality images, especially for 3D

reconstructions.

Minimize Handling: Handle the roots as little as possible to avoid mechanical damage.

Avoid Pressure: Do not apply excessive pressure on the coverslip, as this can crush the root

and alter its structure.

Prevent Dessication: Always keep the sample hydrated during preparation and mounting.

Use a Mounting Chamber: For live imaging or thicker samples, consider using a mounting

chamber to provide a more stable environment and prevent the coverslip from compressing

the root.

Light-Sheet Microscopy Mounting: For light-sheet microscopy, seedlings can be mounted in

glass capillaries with a solid medium or on the surface of a gel in a custom sample holder.

Quantitative Data
Table 1: Comparison of Clearing Methods for Plant Tissues
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Clearing
Method

Principle Advantages Disadvantages
Suitability for
Pea Roots

ClearSee

Aqueous-based;

uses xylitol,

sodium

deoxycholate,

and urea.

Preserves

fluorescent

proteins well.

Good for

seedlings.

Can be slow

(several days).

May not be

sufficient for very

thick or dense

tissues.

Good for young

seedlings or thin

roots expressing

fluorescent

reporters.

TOMEI-II

Uses 2,2'-

thiodiethanol

(TDE) after

fixation.

Rapid clearing

(hours).

Preserves

fluorescent

proteins.

TDE is a

hazardous

chemical. May

cause some

tissue shrinkage.

Potentially

effective for

faster clearing of

pea roots, but

requires careful

handling.

PEA-CLARITY

Hydrogel-based;

transforms tissue

into a

transparent

hydrogel-

hybridized form.

Excellent

transparency for

deep imaging.

Compatible with

immunolabeling.

Complex and

lengthy protocol.

Suitable for

detailed 3D

imaging of root

architecture and

cellular

structures.

Lactic

Acid/Chloral

Hydrate

Chemical

clearing and

maceration.

Simple and

effective for

anatomical

studies.

Destroys

fluorescent

proteins. Chloral

hydrate is a

controlled

substance in

some regions.

Best for

brightfield

microscopy of

fixed and stained

samples to

visualize root

anatomy.

Table 2: Recommended Microscope Settings for Pea Root Imaging
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Microscopy
Technique

Objective Lens
Laser Lines
(Excitation)

Emission
Detection

Key
Consideration
s

Confocal

Microscopy

(Fluorescence)

20x or 40x (water

or oil immersion)

488 nm (for

GFP/YFP), 561

nm (for

RFP/mCherry)

500-550 nm

(GFP/YFP), 580-

630 nm

(RFP/mCherry)

Use sequential

scanning for

multi-color

imaging to avoid

crosstalk.

Optimize pinhole

for desired

optical section

thickness.

Confocal

Microscopy

(Propidium

Iodide)

20x or 40x
488 nm or 561

nm
590-700 nm

PI stains the cell

walls of living

tissue and the

nuclei of dead

cells. Useful for

visualizing root

architecture.

Light-Sheet

Microscopy

10x or 20x (long

working

distance)

488 nm, 561 nm
Matched to

fluorophores

Minimizes

phototoxicity,

ideal for long-

term live imaging

of root

development.

Requires specific

sample

mounting.

Brightfield

Microscopy
10x, 20x, or 40x N/A (white light) N/A

For visualizing

cleared and

stained roots to

observe overall

anatomy and

morphology.
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Experimental Protocols
Protocol 1: Clearing and Staining of Pea Roots with
Propidium Iodide for Confocal Microscopy
This protocol is adapted for visualizing the overall root architecture of pea seedlings.

Materials:

Pea seedlings (rms5 mutant and wild-type)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Phosphate-buffered saline (PBS)

Propidium iodide (PI) stock solution (1 mg/mL in water)

Microscope slides and coverslips

Confocal microscope

Procedure:

Fixation (Optional, for preserved samples): Gently excavate pea seedlings and wash the

roots with water. Immerse the roots in a fixative solution for 30-60 minutes at room

temperature.

Washing: Rinse the roots thoroughly with PBS three times for 10 minutes each.

Staining: Prepare a working solution of PI (e.g., 10 µg/mL in water). Submerge the roots in

the PI solution for 1-10 minutes. Longer incubation times may increase background signal in

compromised cells.

Mounting: Briefly rinse the stained roots in water to remove excess PI. Place the root on a

microscope slide with a drop of water and carefully place a coverslip over it. Avoid applying

pressure.

Imaging:
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Use a confocal microscope with a 20x or 40x objective.

Excite the PI with a 488 nm or 561 nm laser.

Collect the emission signal between 590 nm and 700 nm.

Acquire a Z-stack of optical sections to reconstruct the 3D architecture of the root.

Protocol 2: Whole-Mount Clearing of Pea Roots using
ClearSee
This protocol is suitable for imaging fluorescent reporters in pea roots.

Materials:

Pea seedlings expressing a fluorescent protein

Fixative solution (4% paraformaldehyde in PBS)

ClearSee solution (10% (w/v) xylitol, 15% (w/v) sodium deoxycholate, 25% (w/v) urea in

water)

Microscope slides and coverslips

Confocal or light-sheet microscope

Procedure:

Fixation: Fix the pea seedlings in 4% paraformaldehyde for 30-60 minutes at room

temperature.

Washing: Wash the seedlings in PBS three times for 10 minutes each.

Clearing: Immerse the seedlings in ClearSee solution. The clearing time will vary depending

on the thickness of the roots and can range from several days to a week. Replace the

ClearSee solution daily for the first few days.
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Mounting: Once the roots are sufficiently transparent, mount them on a microscope slide in a

fresh drop of ClearSee solution.

Imaging:

Use a confocal or light-sheet microscope with appropriate laser lines and emission filters

for your fluorescent protein (see Table 2).

The refractive index of ClearSee is approximately 1.47. Use an objective corrected for this

refractive index if available (e.g., a glycerol or oil immersion objective).

Visualizations
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F-box Protein
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Start:
Pea Seedling
(rms5 or WT)

Gently wash roots
with water

Fixation
(e.g., 4% PFA)

(Optional)

Wash with PBS
(3x)

Clearing
(e.g., ClearSee for FP,

or Lactic Acid for anatomy)

Staining
(e.g., Propidium Iodide

or fluorescent dye)

Mount on slide
in appropriate medium

Microscopy
(Confocal, Light-Sheet, etc.)

Image Analysis
(3D reconstruction,

quantification)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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